N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the piperidine derivative. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common reagents include strong bases, such as sodium hydride, and coupling agents like carbodiimides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the treatment of various diseases, depending on its biological activity and safety profile.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and other industrial processes.
Mechanism of Action
The mechanism by which N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
N1-isobutyl-N2-((1-(benzyl)piperidin-4-yl)methyl)oxalamide
N1-isobutyl-N2-((1-(phenylmethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness: N1-isobutyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide stands out due to its thiophene ring, which imparts unique chemical and biological properties compared to its benzene or phenyl analogs
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQAPYOMBRWYDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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